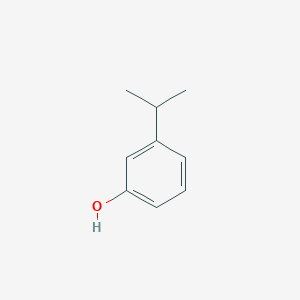

3-Isopropylphénol

Vue d'ensemble

Description

3-Isopropylphenol is a natural product found in Chamaecyparis obtusa var. formosana, Thujopsis dolabrata, and Chamaecyparis obtusa with data available.

Applications De Recherche Scientifique

Polymères et résines industriels

Dans les applications industrielles, le 3-isopropylphénol joue un rôle crucial dans la production de polymères et de résines. Ses propriétés uniques contribuent à la formation de matériaux polymères dotés de caractéristiques mécaniques et thermiques souhaitables .

Réactions de couplage oxydatif

La capacité du this compound à subir des réactions de couplage oxydatif est remarquable. Ces réactions conduisent à la création de structures organiques complexes, ce qui le rend précieux pour la conception de nouveaux composés et matériaux .

Séparation par HPLC

En chimie analytique, le this compound peut être séparé par chromatographie liquide haute performance en phase inverse (RP-HPLC). La méthode implique une phase mobile contenant de l'acétonitrile, de l'eau et de l'acide phosphorique (ou de l'acide formique pour la compatibilité avec la spectrométrie de masse) .

Mécanisme D'action

Target of Action

3-Isopropylphenol, a monohydric phenol derivative, is known for its significant utility in the chemical synthesis and pharmaceutical industries . It interacts uniquely with various substrates due to its structural specificity and resultant biochemical activity . The compound’s primary targets are microbial cell membranes .

Mode of Action

At the molecular level, 3-isopropylphenol participates in a variety of chemical reactions . It serves as a crucial precursor in the synthesis of complex organic compounds, including pharmaceuticals, where its phenolic hydroxyl group acts as a reactive site for etherification and esterification reactions . This hydroxyl group, being a potent nucleophile, facilitates the formation of bonds with electrophilic carbon atoms in organic syntheses .

Biochemical Pathways

The biochemical efficacy of 3-isopropylphenol extends to its antimicrobial properties . The compound’s mechanism of action against bacteria and fungi primarily involves the disruption of microbial cell membranes . Its lipophilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability, which ultimately leads to cell lysis and death .

Pharmacokinetics

Its relative stability and solubility in organic solvents make it a candidate for inclusion in antiseptic formulations and preservatives . More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

The result of 3-Isopropylphenol’s action is the disruption of microbial cell membranes, leading to cell lysis and death . In industrial applications, the unique properties of 3-isopropylphenol are exploited in the production of polymers and resins . Its ability to undergo oxidative coupling reactions contributes to the formation of polymeric materials with desired mechanical and thermal properties .

Action Environment

The use of 3-isopropylphenol raises important considerations regarding its environmental impact and safety profile . Environmental factors can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

3-Isopropylphenol interacts uniquely with various substrates due to its molecular backbone . Its phenolic hydroxyl group acts as a reactive site for etherification and esterification reactions . This hydroxyl group, being a potent nucleophile, facilitates the formation of bonds with electrophilic carbon atoms in organic syntheses .

Cellular Effects

3-Isopropylphenol’s mechanism of action against bacteria and fungi primarily involves the disruption of microbial cell membranes . Its lipophilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability, which ultimately leads to cell lysis and death .

Molecular Mechanism

The presence of the isopropyl group in 3-Isopropylphenol not only makes it more lipophilic compared to its phenol precursors but also affects its electronic properties, thereby altering its reactivity and interaction with biological systems .

Temporal Effects in Laboratory Settings

The biochemical efficacy of 3-Isopropylphenol extends to its antimicrobial properties . This mode of action, combined with its relative stability and solubility in organic solvents, makes 3-Isopropylphenol a candidate for inclusion in antiseptic formulations and preservatives .

Metabolic Pathways

3-Isopropylphenol serves as a crucial precursor in the synthesis of complex organic compounds, including pharmaceuticals

Transport and Distribution

The transport and distribution of 3-Isopropylphenol within cells and tissues are influenced by its lipophilic nature, which allows it to integrate into lipid bilayers

Propriétés

IUPAC Name |

3-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-7(2)8-4-3-5-9(10)6-8/h3-7,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJSLTNSFSOYQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044571 | |

| Record name | 3-Isopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-45-1, 90480-88-9 | |

| Record name | 3-Isopropylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isopropylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, isopropylated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090480889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isopropylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Isopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, isopropylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-isopropylhydroxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-ISOPROPYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ERD00478GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

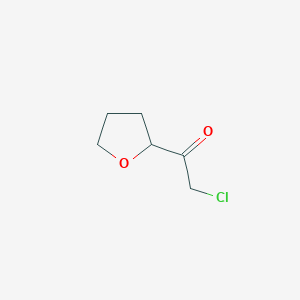

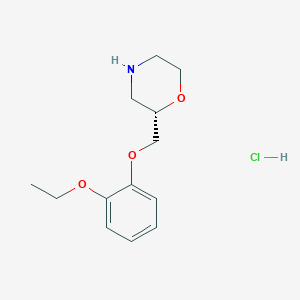

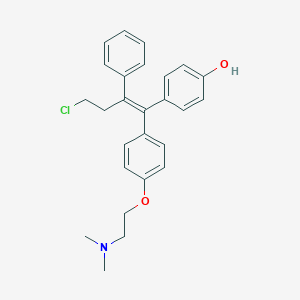

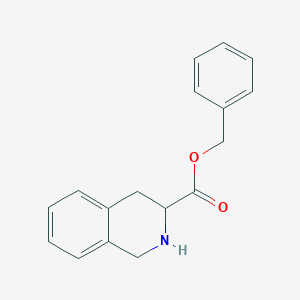

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the environmental impact of 3-isopropylphenol and similar alkylphenols?

A1: 3-Isopropylphenol, alongside other alkylphenols like 2-isopropylphenol and 4-isopropylphenol, has been identified as a potential aquatic pollutant. Studies have shown varying levels of toxicity to different aquatic organisms. For instance, the marine bacterium Vibrio fischeri exhibited high susceptibility to these compounds, with 4-isopropylphenol being significantly more toxic than 2-isopropylphenol. [] This highlights the need to understand the ecological risks associated with these compounds and develop strategies for their effective management in the environment.

Q2: How does 3-isopropylphenol contribute to off-flavors in food?

A2: 3-Isopropylphenol, along with other alkylphenols and thiophenol, has been implicated in causing an unpleasant "sheepy-muttony" flavor tainting in fish, particularly from the upper Wisconsin River. [, ] Research suggests that fish accumulate these compounds through their diet, leading to the off-flavor. [] Interestingly, a combination of 10 ppb thiophenol, 1 ppb 3-isopropylphenol, 1 ppb 2,4-diisopropylphenol, and 1 ppb carvacrol closely mimicked the flavor profile of naturally tainted northern pike. [] This finding underscores the importance of understanding the sensory thresholds of these compounds to effectively manage flavor quality in fish.

Q3: Can 3-isopropylphenol be detected and quantified in biological samples?

A4: Yes, analytical methods have been developed to detect and quantify 3-isopropylphenol and other alkylphenols in various matrices, including fish tissue. A common approach involves simultaneous steam distillation-extraction (SDE) followed by analysis using gas chromatography/mass spectrometry (GC/MS) in the selected ion monitoring (SIM) mode. [] This method allows for sensitive detection of these compounds, even at trace levels (down to 0.5 ppb in fish tissue). [] Accurate quantification of these compounds is crucial for understanding their potential health and environmental risks.

Q4: Are there any known natural sources of 3-isopropylphenol?

A5: Yes, 3-isopropylphenol has been isolated from natural sources, specifically the roots of Lilium dauricum, a plant species traditionally used in Chinese medicine. [] This finding suggests that this compound, along with other phenolic glycosides and lignans found in the plant, might contribute to the biological activities attributed to Lilium dauricum. [] Further research is needed to fully understand the role and potential applications of 3-isopropylphenol derived from natural sources.

Q5: Can 3-isopropylphenol be used to attract insects?

A6: While 3-isopropylphenol itself hasn't been extensively studied for insect attraction, a closely related compound, 4-methylphenol (also known as p-cresol), has demonstrated effectiveness in attracting certain insects, particularly tabanids (horse flies). [] In field trials, canopy traps baited with 4-methylphenol successfully captured a significantly higher number of tabanids compared to unbaited traps and those baited with 3-isopropylphenol or naphthalene. [] This finding suggests that structural variations among phenolic compounds can significantly influence their attractiveness to different insect species.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B134211.png)

![2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B134221.png)